
2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Photodegradation and Photoproduct Formation
Sulfamethoxazole, a closely related compound to 2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide, has been extensively studied for its photodegradation properties. Research indicates that sulfamethoxazole is highly photolabile in acidic aqueous solutions, leading to the formation of various photoproducts through the photoisomerization of the isoxazole ring. These findings suggest potential applications in environmental science, particularly in the study of pharmaceutical contaminants in water sources and their degradation pathways (Wei Zhou & D. Moore, 1994).
Hydrogen Bonding and Crystal Packing
Another aspect of research involves the hydrogen-bonding patterns observed in sulfonamide compounds. Studies have demonstrated that these compounds exhibit complex hydrogen-bonding networks, influencing their crystal packing and stability. This information is valuable for understanding the solid-state chemistry of sulfonamide derivatives and can be applied in the development of new pharmaceuticals and materials (A. Subashini et al., 2007).
Photodynamic Therapy Applications
Recent developments in photodynamic therapy (PDT) for cancer treatment have highlighted the potential of sulfonamide derivatives. New compounds have been synthesized and characterized for their photophysical and photochemical properties, showing significant promise as Type II photosensitizers in PDT. Their high singlet oxygen quantum yield and good fluorescence properties make them candidates for further investigation in cancer therapy applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Enzyme Inhibition and Molecular Docking Studies
Sulfonamide derivatives have also been explored for their enzyme inhibition capabilities, with research focusing on the synthesis and characterization of new Schiff bases derived from sulfamethoxazole. These compounds have been evaluated for their inhibitory effects on various enzymes, providing insights into their potential therapeutic applications. Molecular docking studies further enhance understanding of the binding interactions between these inhibitors and enzymes, aiding in the design of more effective drugs (S. Alyar et al., 2019).
Photochromic Properties and Materials Science Applications
The photochromic properties of sulfonamide-containing compounds, including their ability to undergo reversible trans-cis isomerization upon illumination, have implications for materials science. These properties can be harnessed in the development of photoresponsive materials, with potential applications ranging from smart coatings to optical storage devices (E. Ortyl, R. Janik, & S. Kucharski, 2002).
特性
IUPAC Name |
2,6-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3S/c1-7-8(5-14-18-7)6-15-19(16,17)11-9(12)3-2-4-10(11)13/h2-5,15H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAYUUYRNQRSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
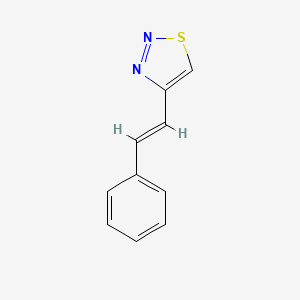
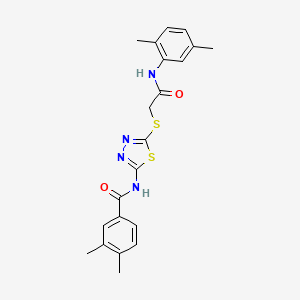
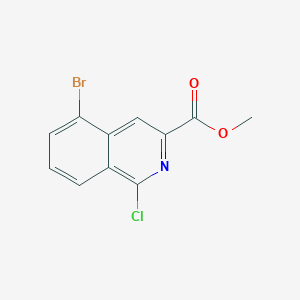
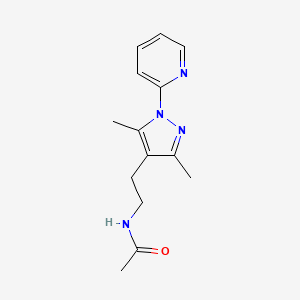
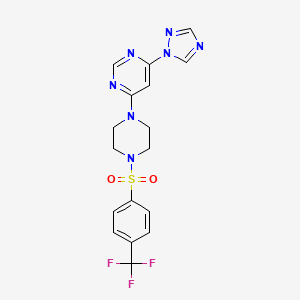
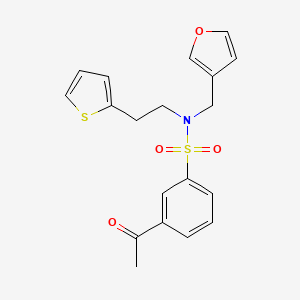
![9-Methylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2818968.png)

![Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2818970.png)
![N-(4-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2818973.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2818974.png)
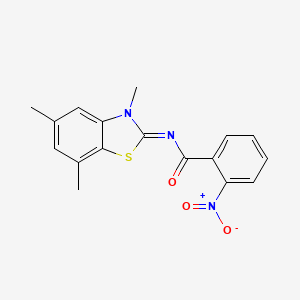
![3-(2-chlorobenzyl)-6-(3-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2818980.png)
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2818982.png)
